2-Butanone

Descripción

Evolution of Research Perspectives on 2-Butanone

Historically, research on this compound primarily focused on its properties as a solvent and its large-scale industrial production, mainly through the catalytic dehydrogenation of 2-butanol (B46777). researchgate.netscribd.com Its effectiveness as a low-boiling solvent with low viscosity and high solids concentration made it a competitor to other solvents like ethyl acetate (B1210297) in the polymer industry. researchgate.netscribd.com Early studies also investigated its basic chemical reactions, such as condensation reactions and oxidation chemcess.com.

More recent research perspectives have evolved significantly, driven by the need for sustainable chemical processes and renewable resources. This has led to increased interest in the biological production of this compound from biomass-derived feedstocks like glucose, acetoin (B143602), and 2,3-butanediol (B46004). researchgate.netacs.orgnih.govgoogle.com Furthermore, its potential as a precursor for biofuels and other value-added chemicals has become a key area of investigation. researchgate.netuah.es Research is also exploring its role in atmospheric chemistry and its interactions with other atmospheric components. nih.gov

Significance of this compound as a Chemical Intermediate and Platform Molecule

This compound holds significant importance as a chemical intermediate and platform molecule due to the reactivity of its carbonyl group and the presence of alpha-hydrogen atoms, which can participate in various reactions, including aldol (B89426) condensation and oxidation. chemcess.commdpi.com

It serves as a building block for the synthesis of a range of chemicals. For instance, it can undergo condensation with formaldehyde (B43269) to produce methyl isopropenyl ketone, and autocondensation can yield ethyl amyl ketone. chemcess.com Mixed condensation with acetone (B3395972) can lead to the formation of methyl amyl ketone. chemcess.com These reactions highlight its utility in constructing larger molecules with specific functionalities.

Beyond traditional synthesis, this compound is being explored in the context of sustainable chemistry. It can be converted to 2-butanol through hydrogenation, a reaction relevant to the production of potential biofuels and industrial feedstocks. google.comresearchgate.net Research is also focused on utilizing this compound derived from biomass for the production of bio-jet fuel precursors through reactions like aldol condensation with compounds such as furfural (B47365). uah.esmdpi.com

The versatility of this compound is further demonstrated by its involvement in the synthesis of more complex compounds, such as 3-hydroxy-2-butanone (acetoin) google.comamegroups.orgcdc.gov and 2,3-butanediol nih.govcdc.gov, which are important platform chemicals themselves.

Current Research Frontiers and Challenges for this compound

Current research on this compound is pushing towards more sustainable production methods and novel applications. A significant frontier is the development of efficient biological and electrochemical routes for its synthesis from renewable resources, aiming to reduce reliance on petrochemical processes. researchgate.netacs.orgnih.govgoogle.com Challenges in this area include optimizing microbial strains and enzymatic pathways for higher yields and titers, as well as improving the efficiency of electrochemical conversion processes, particularly when using complex fermentation broths. researchgate.netacs.orgnih.gov

Another active research area is the catalytic conversion of this compound into value-added chemicals and biofuels. This involves designing and developing novel catalysts, including heterogeneous catalysts, that can selectively promote desired reactions like aldol condensation for biofuel production. uah.esmdpi.com Understanding the reaction mechanisms and the role of catalysts at a fundamental level, potentially using computational methods like Density Functional Theory (DFT), is crucial for optimizing these processes. mdpi.comresearchgate.net

Furthermore, research continues into the fundamental reaction kinetics of this compound with various species, which is important for understanding its behavior in different environments, including the atmosphere and combustion processes. researchgate.netnih.govresearchgate.netacs.org

Challenges in these frontiers include achieving high selectivity in catalytic reactions to minimize unwanted byproducts, developing robust and recyclable catalytic systems, and scaling up promising biological and electrochemical processes to industrial levels. The complex nature of biomass feedstocks and fermentation broths also presents challenges for purification and integration with downstream chemical conversion steps. researchgate.netacs.org

Despite the challenges, the expanding research into sustainable production methods, catalytic transformations, and fundamental reactivity underscores the growing recognition of this compound's potential beyond its traditional uses, positioning it as a key molecule in the development of future chemical processes and materials.

Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₈O | nih.gov |

| Molecular Weight | 72.11 g/mol | fishersci.sehoneywell.com |

| Boiling Point | ~80 °C | fishersci.sehoneywell.comsigmaaldrich.com |

| Melting Point | -87 °C | honeywell.comsigmaaldrich.com |

| Density | 0.805 g/mL at 25 °C / 0.805 g/cm³ (20 °C) | honeywell.comsigmaaldrich.com |

| Solubility in Water | 290 g/L at 20 °C / Soluble in ~4 parts water | nih.govresearchgate.nethoneywell.com |

| Flash Point | -4 °C / 20 °F | nih.govhoneywell.com |

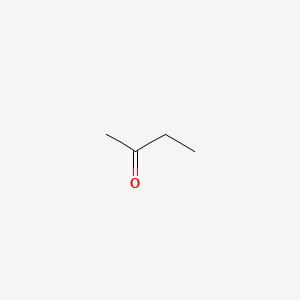

Structure

3D Structure

Propiedades

IUPAC Name |

butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-3-4(2)5/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEHNKRNPOVVGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O, Array | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | METHYL ETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | METHYL ETHYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021516 | |

| Record name | Methyl ethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl ethyl ketone appears as colorless fairly volatile liquid with a pleasant pungent odor. Flash point 20 °F. Vapors heavier than air. Does not react with water or many common materials. Stable in normal transportation. Irritates the nose, eyes, and throat. Combustion may produce toxic materials. Density 6.7 lb / gal. Used as a solvent, for making other chemicals, and for production of wax from petroleum., Liquid; Water or Solvent Wet Solid, Colorless liquid with a moderately sharp, fragrant, mint- or acetone-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid with an ethereal, nauseating odour, Colorless liquid with a moderately sharp, fragrant, mint- or acetone-like odor. | |

| Record name | METHYL ETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/320 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL ETHYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/406/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 2-BUTANONE (METHYL ETHYL KETONE; MEK) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/680 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Butanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0069.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

175.3 °F at 760 mmHg (NTP, 1992), 79.59 °C, 78.60 to 80.00 °C. @ 760.00 mm Hg, 80 °C, 175 °F | |

| Details | The Good Scents Company Information System | |

| Record name | METHYL ETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | The Good Scents Company Information System | |

| Record name | METHYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/99 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | The Good Scents Company Information System | |

| Record name | Butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | The Good Scents Company Information System | |

| Record name | METHYL ETHYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | The Good Scents Company Information System | |

| Record name | 2-BUTANONE (METHYL ETHYL KETONE; MEK) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/680 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | The Good Scents Company Information System | |

| Record name | 2-Butanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0069.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

26 °F (NTP, 1992), 26 °F, 16 °F (-9 °C) (Closed cup), -9 °C (closed cup), -9 °C c.c., 16 °F | |

| Details | Pohanish, R.P. (ed). Sittig's Handbook of Toxic and Hazardous Chemical Carcinogens 6th Edition Volume 1: A-K,Volume 2: L-Z. William Andrew, Waltham, MA 2012, p. 1802 | |

| Record name | METHYL ETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Pohanish, R.P. (ed). Sittig's Handbook of Toxic and Hazardous Chemical Carcinogens 6th Edition Volume 1: A-K,Volume 2: L-Z. William Andrew, Waltham, MA 2012, p. 1802 | |

| Record name | 2-Butanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/320 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Pohanish, R.P. (ed). Sittig's Handbook of Toxic and Hazardous Chemical Carcinogens 6th Edition Volume 1: A-K,Volume 2: L-Z. William Andrew, Waltham, MA 2012, p. 1802 | |

| Record name | METHYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/99 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Pohanish, R.P. (ed). Sittig's Handbook of Toxic and Hazardous Chemical Carcinogens 6th Edition Volume 1: A-K,Volume 2: L-Z. William Andrew, Waltham, MA 2012, p. 1802 | |

| Record name | METHYL ETHYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Pohanish, R.P. (ed). Sittig's Handbook of Toxic and Hazardous Chemical Carcinogens 6th Edition Volume 1: A-K,Volume 2: L-Z. William Andrew, Waltham, MA 2012, p. 1802 | |

| Record name | 2-BUTANONE (METHYL ETHYL KETONE; MEK) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/680 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | Pohanish, R.P. (ed). Sittig's Handbook of Toxic and Hazardous Chemical Carcinogens 6th Edition Volume 1: A-K,Volume 2: L-Z. William Andrew, Waltham, MA 2012, p. 1802 | |

| Record name | 2-Butanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0069.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Constant boiling mixture with water, BP 73.4 °C, contains 88.7% methyl ethyl ketone (MEK); Solubility of water in MEK is 12.5% at 25 °C, In water, 2.23X10+5 mg/L at 25 °C, In water, 3.13X10+5 mg/L at 10 °C; 2.11X10+5 mg/L at 25 °C; 1.6X10+5 mg/L at 90 °C, Soluble in benzene, alcohol, and ether; miscible with oils, Miscible with ethanol, ether, acetone, benzene, chloroform, 223.0 mg/mL, Solubility in water, g/100ml at 20 °C: 29 (good), miscible with alcohol, ether, most fixed oils; 1 ml in 4 ml water, 28% | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | METHYL ETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | METHYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/99 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | Butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | METHYL ETHYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | 2-Butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/406/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | 2-Butanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0069.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.806 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.805 at 20 °C/4 °C; 0.7997 at 25 °C/4 °C; 0.8255 at 0 °C/4 °C, Bulk density: 6.71 lb/gal at 20 °C, Relative density (water = 1): 0.8, 0.801-0.803, 0.81 | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 829 | |

| Record name | METHYL ETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 829 | |

| Record name | METHYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/99 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 829 | |

| Record name | METHYL ETHYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 829 | |

| Record name | 2-Butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/406/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 829 | |

| Record name | 2-BUTANONE (METHYL ETHYL KETONE; MEK) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/680 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 829 | |

| Record name | 2-Butanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0069.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.41 (Air= 1), Relative vapor density (air = 1): 2.41, 2.42 | |

| Details | Verschueren, K. Handbook of Environmental Data on Organic Chemicals. Volumes 1-2. 4th ed. John Wiley & Sons. New York, NY. 2001, p. V2: 1492 | |

| Record name | METHYL ETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Verschueren, K. Handbook of Environmental Data on Organic Chemicals. Volumes 1-2. 4th ed. John Wiley & Sons. New York, NY. 2001, p. V2: 1492 | |

| Record name | METHYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/99 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Verschueren, K. Handbook of Environmental Data on Organic Chemicals. Volumes 1-2. 4th ed. John Wiley & Sons. New York, NY. 2001, p. V2: 1492 | |

| Record name | METHYL ETHYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Verschueren, K. Handbook of Environmental Data on Organic Chemicals. Volumes 1-2. 4th ed. John Wiley & Sons. New York, NY. 2001, p. V2: 1492 | |

| Record name | 2-BUTANONE (METHYL ETHYL KETONE; MEK) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/680 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

77.5 mmHg at 68 °F ; 100 mmHg at 77.0 °F (NTP, 1992), 90.6 [mmHg], 90.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10.5, 78 mmHg | |

| Details | PMID:7676461, Alarie Y et al; Toxicol Appl Pharmacol 134: 92-99 (1995) | |

| Record name | METHYL ETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | PMID:7676461, Alarie Y et al; Toxicol Appl Pharmacol 134: 92-99 (1995) | |

| Record name | 2-Butanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/320 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | PMID:7676461, Alarie Y et al; Toxicol Appl Pharmacol 134: 92-99 (1995) | |

| Record name | METHYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/99 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | PMID:7676461, Alarie Y et al; Toxicol Appl Pharmacol 134: 92-99 (1995) | |

| Record name | METHYL ETHYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | PMID:7676461, Alarie Y et al; Toxicol Appl Pharmacol 134: 92-99 (1995) | |

| Record name | 2-BUTANONE (METHYL ETHYL KETONE; MEK) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/680 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | PMID:7676461, Alarie Y et al; Toxicol Appl Pharmacol 134: 92-99 (1995) | |

| Record name | 2-Butanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0069.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

78-93-3 | |

| Record name | METHYL ETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl ethyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl ethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl ethyl ketone | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/methyl-ethyl-ketone-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 2-Butanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl ethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ETHYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PT9KLV9IO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/99 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL ETHYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-BUTANONE (METHYL ETHYL KETONE; MEK) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/680 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Butanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/EL62CCF8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-123.3 °F (NTP, 1992), -86.67 °C, -86.6 °C, -86 °C, -123 °F | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | METHYL ETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | METHYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/99 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | Butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | METHYL ETHYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | 2-BUTANONE (METHYL ETHYL KETONE; MEK) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/680 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | 2-Butanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0069.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthetic and Production Methodologies for 2 Butanone

Catalytic Dehydrogenation of 2-Butanol (B46777)

The catalytic dehydrogenation of 2-butanol is a primary industrial method for producing 2-butanone. mdpi.com This process involves the removal of hydrogen from 2-butanol to form this compound, typically in the presence of a catalyst.

Optimization of Heterogeneous Catalysts for Selectivity and Yield

The efficiency of 2-butanol dehydrogenation is heavily reliant on the catalyst employed. Heterogeneous catalysts, particularly those based on transition metals, are commonly used. Copper-based catalysts, supported on materials like silica (B1680970), alumina, and magnesium oxide, have shown good catalytic performance. researchgate.netcore.ac.ukjlu.edu.cngoogle.com

Research focuses on optimizing catalyst composition and support materials to enhance selectivity towards this compound and maximize yield while minimizing side reactions such as dehydration to butenes. researchgate.netcore.ac.uk For instance, copper supported on MgO has been found to be more selective for dehydrogenation compared to copper supported on silica, where dehydration is a major side reaction. researchgate.net The preparation method of the catalyst also plays a crucial role. For example, a silica-supported copper catalyst prepared using a mannitol-assisted impregnation method demonstrated high activity for the vapor-phase dehydrogenation of 3-methyl-2-butanol (B147160) to 3-methyl-2-butanone, achieving a high equilibrium yield. oup.com

Studies have investigated the effect of varying copper content and the addition of promoters like zinc oxide on the catalyst's structure and activity. jlu.edu.cn High dispersion of metallic copper is identified as a key factor for activity. jlu.edu.cn

Here is a table summarizing some research findings on heterogeneous catalysts for 2-butanol dehydrogenation:

| Catalyst System | Support Material | Key Findings | Reference |

| Copper-based | MgO | More selective for dehydrogenation compared to silica support. | researchgate.net |

| Copper-based | Silica | Good dehydrogenation results; optimum copper loading of 15% showed high conversion. | core.ac.uk |

| Cu/SiO₂ and Cu-ZnO/SiO₂ | Silica | High dispersing metallic copper is active site; ZnO improves dispersion. | jlu.edu.cn |

| Cu/SiO₂ | Silica | Mannitol-assisted impregnation leads to high dispersion and activity. | oup.com |

Mechanistic Investigations of Dehydrogenation Pathways

Understanding the reaction mechanism is crucial for designing improved catalysts. The dehydrogenation of 2-butanol to this compound typically proceeds via a surface reaction mechanism on heterogeneous catalysts. core.ac.uk

On metal catalysts like copper, the reaction is believed to involve the adsorption of 2-butanol onto the catalyst surface, followed by the cleavage of the O-H and C-H bonds, leading to the formation of adsorbed hydrogen and this compound, which then desorb from the surface. The specific pathway can be influenced by the nature of the metal and the support material, as well as reaction conditions.

Biomass-Derived Synthesis Routes

Exploring renewable resources for chemical production is gaining significant attention. Biomass-derived synthesis routes offer a sustainable alternative for producing this compound.

Biotechnological Conversion via Fermentation Pathways

Biotechnological approaches, particularly fermentation using microorganisms, present a promising route for producing chemicals like this compound from renewable feedstocks such as glucose. mdpi.comnih.gov

Metabolic Engineering of Microorganisms for De Novo Production from Glucose (e.g., Klebsiella pneumoniae)

While there is no known natural metabolic pathway for the direct production of this compound, microorganisms can be engineered to synthesize it. plos.orgnih.gov Klebsiella pneumoniae is one such microorganism that has been metabolically engineered for the de novo production of this compound from glucose. plos.orgnih.govresearchgate.netnih.govilo.org

This engineered pathway typically involves extending the native 2,3-butanediol (B46004) synthesis pathway. plos.orgnih.govresearchgate.net 2,3-Butanediol is a natural metabolite produced by several microorganisms, including Klebsiella pneumoniae, through the fermentation of glucose. plos.orgnih.gov The engineered pathway introduces an enzyme capable of dehydrating 2,3-butanediol to this compound. plos.orgresearchgate.net

Researchers have screened different glycerol (B35011) dehydratases and diol dehydratases to identify enzymes that can catalyze the conversion of 2,3-butanediol to this compound, although natural enzymes for this specific reaction are not highly efficient. plos.orgnih.gov Metabolic engineering strategies, such as knocking out competing pathways (e.g., the ldhA gene encoding lactate (B86563) dehydrogenase) and optimizing culture conditions, have been employed to enhance this compound accumulation. plos.orgnih.govnih.govilo.org Studies have reported achieving this compound titers of up to 450 mg/L in engineered K. pneumoniae strains. plos.orgnih.govnih.govilo.org

Here is a table showing this compound production in engineered Klebsiella pneumoniae:

| Microorganism | Substrate | Genetic Modifications | This compound Titer (mg/L) | Reference |

| Klebsiella pneumoniae | Glucose | Introduction of diol dehydratase, ΔldhA | 246 (shake flask) | nih.govilo.org |

| Klebsiella pneumoniae | Glucose | Introduction of diol dehydratase, ΔldhA, optimized conditions | 450 | plos.orgnih.govnih.govilo.org |

Enzymatic Mechanisms of 2,3-Butanediol Dehydration to this compound

The conversion of 2,3-butanediol to this compound involves a dehydration reaction. While chemical catalysis can achieve this conversion, the focus in biotechnological routes is on enzymatic mechanisms. plos.orgnih.gov As mentioned, there is no known natural enzyme specifically evolved for the efficient dehydration of 2,3-butanediol to this compound. plos.orgnih.gov

However, some enzymes, such as certain glycerol dehydratases and diol dehydratases, have shown activity towards 2,3-butanediol, albeit with lower efficiency compared to their natural substrates. plos.orgnih.govontosight.ainih.gov These enzymes are often B₁₂-dependent and catalyze the conversion of vicinal diols into corresponding aldehydes or ketones through a radical rearrangement mechanism. ontosight.ainih.gov

Research in this area involves screening existing dehydratases for activity on 2,3-butanediol and engineering these enzymes to improve their catalytic efficiency and specificity for this non-native substrate. plos.orgnih.govnih.gov For example, engineering efforts on the B₁₂-dependent glycerol dehydratase from Klebsiella pneumoniae have aimed to increase its activity for the conversion of meso-2,3-butanediol (B1221857) to butanone. nih.gov

The enzymatic dehydration of 2,3-butanediol can lead to the formation of acetoin (B143602) as an intermediate, which can then be further converted. mdpi.comacs.orgfrontiersin.orgnih.gov In some lactic acid bacteria like Lactobacillus brevis, this compound is produced through the conversion of meso-2,3-butanediol by a diol dehydratase, followed by the hydrogenation of this compound to 2-butanol by a secondary alcohol dehydrogenase. oup.comacs.org This highlights the enzymatic steps involved in the transformation of 2,3-butanediol in biological systems.

Direct Electrocatalytic Reduction of Bio-derived Precursors (e.g., Acetoin)

The direct electrocatalytic reduction of bio-derived precursors offers a promising sustainable pathway for this compound production. Acetoin (3-hydroxy-2-butanone), a platform chemical readily available through biomass fermentation, can be electrochemically converted to this compound. This approach aims to mitigate process complexity and enhance efficiency by directly utilizing fermentation supernatant without extensive prior purification researchgate.netfigshare.comacs.org.

Research has demonstrated the feasibility of producing this compound from acetoin present in fermentation broth, albeit with a slightly reduced yield compared to experiments using pure model solutions researchgate.netfigshare.com. Studies have investigated the performance of different electrode materials, such as lead (Pb) and indium (In), for this conversion. While both materials showed similar activity and selectivity with pure acetoin, lead exhibited higher current efficiency and selectivity in the presence of real fermentation broth researchgate.net.

The yield and selectivity of the electrocatalytic reduction process can be influenced by the pH of the fermentation broth. Starting from a fermentation broth containing 50 g/L acetoin, approximately 50% yield of this compound with a product selectivity of 80% has been achieved researchgate.netfigshare.comacs.org. The conversion of acetoin is limited by side product formation and the hydrogen evolution reaction (HER) figshare.comacs.org. Parasitic reactions due to dissolved media components in cultivation broth can affect electrocatalysis rsc.org. Utilizing resting cell buffers with minimal ions and dissolved molecules for acetoin production can lead to higher this compound yields (>50%) compared to complex media fermentation supernatants rsc.org.

The electrochemical conversion of acetoin to this compound can also be integrated into paired electrolysis systems, where it occurs at the cathode while another valuable reaction takes place at the anode. In one study, the paired electrolysis of hydroxymethylfurfural (HMF) oxidation to 2,5-furandicarboxylic acid (FDCA) at the anode and acetoin reduction to this compound at the cathode in a flow cell was investigated. This process achieved a this compound yield of 65% at a current density of 55 mA cm⁻², which decreased to 50% at 150 mA cm⁻² primarily due to the reduction of this compound to 2-butanol and increased formation of 2,3-butanediol acs.org.

Table 1: Electrocatalytic Reduction of Acetoin to this compound

| Substrate Source | Electrode Material | Initial Acetoin Concentration | This compound Yield | Product Selectivity | Notes | Source |

| Pure Model Solution | Pb and In | Not specified | Similar | Similar | Performance similar for both electrodes | researchgate.net |

| Fermentation Broth | Pb | 50 g/L | ~50% | 80% | Yield and selectivity pH-dependent | researchgate.netfigshare.com |

| Fermentation Broth | In | 50 g/L | ~50% | 80% | Yield and selectivity pH-dependent | researchgate.netfigshare.com |

| Resting Cell Broth | Not specified | 19.4 g/L | >50% | Not specified | Outperformed complex media synthesis | rsc.org |

| Fermentation Broth | Not specified | Not specified | Slightly decreased | Not specified | Compared to model solution experiments | figshare.comacs.org |

| Paired Electrolysis | Cathode | Not specified | 65% (at 55 mA/cm²) | Not specified | Yield drops at higher current density | acs.org |

Chemocatalytic Conversion of Biomass Feedstocks

Chemocatalytic routes offer another avenue for producing this compound from biomass-derived feedstocks. Levulinic acid (LA), a key platform molecule obtainable from the degradation of lignocellulosic biomass, is a prominent precursor for this compound synthesis via decarboxylation researchgate.netnih.govmdpi.com.

Decarboxylation of Levulinic Acid: Mechanistic Insights and Optimization (e.g., AgNO3/K2S2O8 System)

The decarboxylation of levulinic acid to this compound has been investigated using various catalytic systems. The AgNO₃/K₂S₂O₈ system has shown high efficiency for this conversion under relatively mild conditions researchgate.netdntb.gov.uamdpi.comnih.govresearchgate.net.

Research into the AgNO₃/K₂S₂O₈ system has provided detailed mechanistic insights. A proposed radical decarboxylation mechanism is initiated by the generation of sulfate (B86663) radicals (SO₄•⁻) through the catalytic breakdown of K₂S₂O₈ by AgNO₃. Silver species, including Ag(I), Ag(II), Ag₂O, and AgO, play a crucial role in this catalytic cycle researchgate.netdntb.gov.uamdpi.comnih.govresearchgate.net. Ag(I) is suggested to be oxidized to Ag(II) by persulfate or sulfate radicals, with Ag(II) then promoting decarboxylation and regenerating Ag(I) researchgate.net.

Parametric studies have been conducted to optimize the reaction conditions, including the effects of buffer solution, initial pH, time, temperature, and dosages of AgNO₃ and K₂S₂O₈ researchgate.netmdpi.com. Through optimization, high conversion of levulinic acid and yield of this compound have been achieved. One study reported a levulinic acid conversion of 97.9% and a this compound yield of 86.6% using this system, surpassing previously reported results dntb.gov.uamdpi.comnih.govresearchgate.net.

Other catalytic systems for LA decarboxylation have also been explored, although with varying yields. Cupric oxide has been found to be effective at higher temperatures (around 300 °C), yielding 67.5% butanone researchgate.netnih.gov. Enzymatic decarboxylation using acetoacetate (B1235776) decarboxylase from Clostridium acetobutylicum has also shown potential, with reported conversion yields ranging from 8.4% to 90.3% depending on enzyme concentration and conditions researchgate.netacs.org.

Table 2: Decarboxylation of Levulinic Acid to this compound

| Catalytic System | Temperature (°C) | Reaction Time | Levulinic Acid Conversion (%) | This compound Yield (%) | Notes | Source |

| AgNO₃/K₂S₂O₈ | 160 | 30 min | Not specified | 44.2 | Conducted in aqueous NaOH/KH₂PO₄ at pH 5 | researchgate.net |

| AgNO₃/K₂S₂O₈ | Optimized | Optimized | 97.9 | 86.6 | Achieved through parametric study | dntb.gov.uamdpi.comnih.govresearchgate.net |

| Cupric Oxide | ~300 | Not specified | Not specified | 67.5 | Conducted under acidic conditions | researchgate.netnih.gov |

| Acetoacetate Decarboxylase | 30 | Not specified | 8.4 - 90.3 | Not specified | Enzymatic conversion at pH 5.0 | researchgate.netacs.org |

Hybrid Biochemical/Thermochemical Approaches for Sustainable Production

Hybrid approaches combining biochemical and thermochemical processes offer a promising strategy for the sustainable production of this compound from biomass researchgate.netacs.orgcore.ac.ukk-state.edu. These approaches leverage the strengths of both methodologies: biochemical processes (like fermentation) for selective conversion of biomass to specific intermediates, and thermochemical processes (like catalytic dehydration) for efficient conversion of these intermediates to the final product.

A notable hybrid route involves the microbial fermentation of biomass-derived sugars to produce 2,3-butanediol (2,3-BD), followed by the catalytic dehydration of 2,3-BD to this compound researchgate.netacs.orgcore.ac.ukk-state.eduacs.org. Klebsiella oxytoca is a bacterium that can be used for the fermentation of sugars to 2,3-BD, achieving high concentrations and productivity acs.orgcore.ac.uk.

The subsequent dehydration of 2,3-BD to this compound can be effectively catalyzed by solid acid catalysts, such as the proton form of ZSM-5 (HZSM-5) acs.orgcore.ac.uk. Research has shown that HZSM-5 can convert fermentative 2,3-butanediol to this compound with high selectivity (greater than 90%) acs.orgcore.ac.uk. Kinetic studies on the dehydration of 2,3-BD over ZSM-5 have been conducted, determining reaction orders and activation energies acs.org.

This hybrid approach addresses some limitations of purely biological or thermochemical routes, such as slow reaction rates and dilute product streams in fermentation, and potential selectivity issues in some thermochemical conversions acs.orgcore.ac.uk. By integrating these steps, a more efficient and sustainable process for this compound production from renewable resources can be realized researchgate.netacs.orgcore.ac.ukk-state.edu.

Novel Process Intensification in this compound Production

Process intensification (PI) techniques aim to achieve dramatic improvements in manufacturing and processing by substantially decreasing equipment size, energy consumption, or waste production, leading to cheaper and more sustainable technologies frontiersin.org. In the context of this compound production, novel PI strategies are being explored to enhance efficiency and reduce environmental impact.

One area of process intensification involves the integration of reaction and separation steps. Reactive distillation (RD) is a popular technique that combines chemical reaction and distillation in a single unit, which can be particularly beneficial for equilibrium-limited reactions frontiersin.org. Studies have proposed intensified alternatives for this compound production that incorporate reactive distillation columns researchgate.netsegovia-hernandez.comresearchgate.net.

Extractive distillation (ED) is another intensification technique that can reduce energy requirements by using a solvent to alter the relative volatilities of components, facilitating separation segovia-hernandez.com. Intensified schemes for this compound production have also included extractive distillation columns researchgate.netsegovia-hernandez.com.

Conceptual process designs for intensified this compound production routes have been evaluated based on energy consumption, greenhouse gas emissions, and environmental indexes researchgate.netsegovia-hernandez.comresearchgate.net. These intensified alternatives have shown better performance indexes compared to conventional processes researchgate.netsegovia-hernandez.com. For instance, one study reported an energy consumption of 11.62 MJ/kgMEK for an intensified process involving reactive distillation, extractive distillation, and conventional distillation columns researchgate.netsegovia-hernandez.comresearchgate.net.